1-Cyclohexyl-4-(2-methylbenzyl)piperazine
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Overview
Description
1-Cyclohexyl-4-(2-methylbenzyl)piperazine is an organic compound with the molecular formula C18H28N2 It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-4-(2-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-cyclohexylpiperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
1-Cyclohexylpiperazine+2-Methylbenzyl chloride→this compound+HCl
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Cyclohexyl-4-(2-methylbenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme by blocking its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylpiperazine: Lacks the 2-methylbenzyl group, making it less complex.
4-(2-Methylbenzyl)piperazine: Lacks the cyclohexyl group, altering its pharmacological profile.
1-Benzyl-4-(2-methylbenzyl)piperazine: Contains a benzyl group instead of a cyclohexyl group, leading to different chemical properties.
Uniqueness
1-Cyclohexyl-4-(2-methylbenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H28N2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H28N2/c1-16-7-5-6-8-17(16)15-19-11-13-20(14-12-19)18-9-3-2-4-10-18/h5-8,18H,2-4,9-15H2,1H3 |
InChI Key |
KZHBJRLICVDYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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